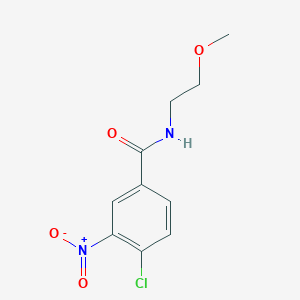![molecular formula C28H21N5O5 B4701017 (4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4701017.png)
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine
Descripción general
Descripción
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) at the ETA receptor. ET-1 is a potent vasoconstrictor peptide that plays a crucial role in regulating blood pressure, vascular tone, and renal function. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and pulmonary arterial hypertension.
Mecanismo De Acción
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine acts as a competitive antagonist of the ETA receptor, which is primarily expressed in vascular smooth muscle cells and mediates the vasoconstrictor effects of ET-1. By blocking the ETA receptor, this compound inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and fibrosis. This compound does not affect the ETB receptor, which has vasodilatory and natriuretic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure and improve vascular function in animal models of hypertension and heart failure. It also attenuates cardiac hypertrophy and fibrosis, as well as pulmonary vascular remodeling in models of pulmonary arterial hypertension. This compound has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its cardioprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine is a highly selective and potent antagonist of the ETA receptor, which makes it a valuable tool for studying the role of ET-1 in cardiovascular physiology and pathology. Its specificity allows for the investigation of the ETA receptor without interfering with the ETB receptor. However, this compound has a short half-life and requires continuous infusion to maintain its effects, which can be challenging in some experimental settings.
Direcciones Futuras
1. Development of more stable and long-acting ETA receptor antagonists for clinical use.
2. Investigation of the role of ET-1 and the ETA receptor in other diseases, such as diabetes, renal failure, and cancer.
3. Exploration of the potential of ETA receptor antagonists as anti-inflammatory and antioxidant agents.
4. Identification of novel signaling pathways downstream of the ETA receptor and their modulation by (4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine.
5. Evaluation of the safety and efficacy of ETA receptor antagonists in human clinical trials.
Aplicaciones Científicas De Investigación
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine has been widely used as a research tool to investigate the role of ET-1 in various physiological and pathological conditions. It has been shown to attenuate the vasoconstrictor effects of ET-1 in isolated blood vessels and in vivo models of hypertension. This compound has also been used to study the mechanisms of ET-1-induced cardiac hypertrophy and fibrosis, as well as its involvement in the pathogenesis of pulmonary arterial hypertension.
Propiedades
IUPAC Name |
4-[2,3-bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O5/c1-16-3-5-18(13-25(16)32(34)35)27-28(19-6-4-17(2)26(14-19)33(36)37)31-24-15-22(11-12-23(24)30-27)38-21-9-7-20(29)8-10-21/h3-15H,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDPTQJYBCMOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC(=C(C=C5)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4700946.png)
![ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4700949.png)
![2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4700955.png)
![4-(5-{2-[(4-chlorophenyl)sulfonyl]-2-cyanovinyl}-2-furyl)benzenesulfonamide](/img/structure/B4700965.png)

![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4700984.png)
![2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzoic acid](/img/structure/B4700993.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4700994.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)
![2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4701023.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide](/img/structure/B4701028.png)
